molecular formula C10H14N2O3S B8572098 N-(4-Acetylphenyl)-N',N'-dimethylsulfamide CAS No. 56219-13-7

N-(4-Acetylphenyl)-N',N'-dimethylsulfamide

Cat. No. B8572098
CAS RN: 56219-13-7
M. Wt: 242.30 g/mol
InChI Key: WSAJEZFPGCZUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-N',N'-dimethylsulfamide is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Acetylphenyl)-N',N'-dimethylsulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Acetylphenyl)-N',N'-dimethylsulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56219-13-7

Product Name

N-(4-Acetylphenyl)-N',N'-dimethylsulfamide

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-acetyl-4-(dimethylsulfamoylamino)benzene

InChI

InChI=1S/C10H14N2O3S/c1-8(13)9-4-6-10(7-5-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3

InChI Key

WSAJEZFPGCZUAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylsulfamoyl chloride (14.4 g., 0.10 mole) is added dropwise to p-aminoacetophenone (13.5 g., 0.10 mole) in pyridine (60 ml.) at 10°-15° C. The mixture is stirred at room temperature overnight and then added to excess 6N HC1 to give 14.1 g. (58%) of solid. The solid is dissolved in base, treated with charcoal, reprecipitated with dil. HC1, and recrystallized from water-isopropanol to give 8.9 g. (37%) of the above pure intermediate, m.p. 129°-130° C.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
above pure intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.